2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Description
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Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-4-5-14(2)17-16(13)20-18(26-17)21(3)12-15(23)22-8-6-19(7-9-22)24-10-11-25-19/h4-5H,6-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBMPASGKGXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone (CAS Number: 1396782-99-2) is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole core and a spirocyclic moiety, suggest diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.5 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1396782-99-2 |
The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The benzo[d]thiazole core is known for its ability to inhibit various enzymatic activities, while the spirocyclic structure may facilitate binding to biological targets through hydrogen bonding and π–π stacking interactions. This dual functionality potentially modulates several biological pathways, including those involved in cancer cell proliferation.
Biological Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzo[d]thiazole have been shown to act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells . The specific biological activities of this compound are still under investigation; however, preliminary studies suggest it may exhibit:
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), and LOVO (colon cancer) .
- Enzyme Inhibition : Its potential to inhibit topoisomerase II has been noted, which is crucial in DNA replication and repair processes.
- Cell Cycle Regulation : It may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Study on Antitumor Activity
A study focused on a series of thiazole derivatives highlighted their ability to induce DNA double-strand breaks and activate the p73/ATM signaling pathway in A549 cells. These findings suggest that compounds structurally related to our compound could be promising candidates for further development as anticancer agents .
Cytotoxicity Evaluation
In vitro evaluations have revealed that compounds with benzo[d]thiazole moieties exhibit lower toxicity compared to established chemotherapeutics like etoposide while maintaining significant anticancer activity against various human cancer cell lines .
Q & A
Basic Research Question
- NMR Spectroscopy : Use - and -NMR to verify the spirocyclic structure (e.g., δ 2.62 ppm for N-CH in spiro systems) and substituent positions on the benzothiazole ring .
- IR Spectroscopy : Identify key functional groups like C=O (1720–1700 cm) and C=N (1630–1610 cm) .
- HRMS : Confirm molecular weight (e.g., M at m/z 803 for complex analogs) .
- Computational Modeling : Density functional theory (DFT) can predict electronic properties and validate experimental NMR/IR data .
How do researchers resolve contradictions in biological activity data when testing analogs with varying substituents on the benzothiazole ring?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Systematically replace substituents (e.g., 4,7-dimethyl vs. nitro/trifluoromethyl groups) and compare receptor binding affinities .
- Receptor Profiling : Use radioligand assays (e.g., 5-HT or M1 muscarinic receptors) to quantify potency differences caused by electronic effects .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity trends .
What strategies mitigate steric hindrance during the coupling of the benzothiazole and spirocyclic moieties?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites on the benzothiazole (e.g., using tosyl groups) to direct coupling to the desired position .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under controlled heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
How can computational tools predict the pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration based on logP and topological polar surface area .
- ADMET Prediction : Use software like SwissADME to estimate absorption, metabolism, and toxicity profiles .
- Docking Studies : Map interactions with cytochrome P450 enzymes to anticipate metabolic stability .
What experimental designs are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
Basic Research Question
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Hydrolysis : Expose to buffers (pH 1–13) and quantify decomposition products (e.g., free amine or ketone) .
- Light Sensitivity : Conduct photostability studies using ICH Q1B guidelines .
How do researchers validate the selectivity of this compound for specific biological targets?
Advanced Research Question
- Kinase Profiling Panels : Test against a panel of 50+ kinases to identify off-target effects .
- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking the receptor of interest .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish selective vs. promiscuous interactions .
What synthetic routes minimize byproduct formation during the introduction of the methylamino group on the benzothiazole ring?
Basic Research Question
- Stepwise Alkylation : React 4,7-dimethylbenzothiazole with methyl iodide in the presence of NaH to avoid over-alkylation .
- Schiff Base Formation : Use a methylamine derivative (e.g., methylhydrazine) to selectively form the imine intermediate .
- Column Chromatography : Separate unreacted starting materials using silica gel with ethyl acetate/hexane gradients .
How can contradictory results in receptor activation assays be addressed?
Advanced Research Question
- Dose-Response Curves : Confirm EC values across multiple assays (e.g., cAMP accumulation vs. calcium flux) .
- Allosteric Modulation Analysis : Test whether the compound acts as an allosteric modulator using negative controls like orthosteric antagonists .
- Meta-Analysis : Compare data across published analogs (e.g., spirocyclic vs. non-spiro derivatives) to identify structural determinants of activity .
What methodologies enable efficient scale-up of this compound for preclinical studies?
Advanced Research Question
- Flow Chemistry : Optimize continuous synthesis to reduce reaction time and improve reproducibility .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, stoichiometry) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
